3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-methylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-24(21,22)12-6-4-5-11(9-12)15(20)19-16-18-14(10-23-16)13-7-2-3-8-17-13/h2-10H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOMGDKVTKQVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzoic Acid
The methanesulfonyl group is introduced via sulfonation followed by oxidation . While direct methods are sparingly documented, analogous procedures involve:
Reaction Conditions:
Synthesis of 4-(Pyridin-2-yl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The aminothiazole core is synthesized via cyclization of thiourea with α-bromopyruvylpyridine :
Characterization Data:
Coupling Strategies for Amide Bond Formation
Carbodiimide-Mediated Coupling
A widely employed method uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid:
Procedure:
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3-Methanesulfonylbenzoic acid (0.45 mmol), EDCI (1.2 equiv), and HOBt (1.1 equiv) are dissolved in anhydrous CH2Cl2.
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4-(Pyridin-2-yl)-1,3-thiazol-2-amine (1.05 equiv) is added under argon.
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The mixture is stirred at room temperature for 3–36 hours.
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Workup : Washing with NaHCO3, brine, drying (Na2SO4), and purification via silica gel chromatography (EtOAC/CH2Cl2 gradient).
Key Data:
Acid Chloride Route
Alternative activation involves converting the acid to its acid chloride using thionyl chloride (SOCl2) :
Procedure:
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3-Methanesulfonylbenzoic acid is refluxed with excess SOCl2 to form the acid chloride.
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The intermediate is reacted with 4-(pyridin-2-yl)-1,3-thiazol-2-amine in acetone under reflux.
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Workup : Filtration, washing with cold water, and recrystallization from ethanol.
Key Data:
Comparative Analysis of Methods
The acid chloride route offers superior yields but requires stringent safety measures. Conversely, carbodiimide-mediated coupling is milder but less efficient.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
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HPLC : >95% purity (C18 column, acetonitrile/water gradient).
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Melting Point : 185–187°C (decomposition observed above 190°C).
Optimization Challenges and Solutions
Low Yields in Carbodiimide Method
Byproduct Formation
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Cause : Hydrolysis of sulfonyl groups under acidic/basic conditions.
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Mitigation : Strict control of pH during workup (neutral washes).
Industrial-Scale Considerations
For large-scale synthesis, the acid chloride route is preferred due to:
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Higher yields.
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Simplified purification (recrystallization vs. chromatography).
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Compatibility with continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. For instance, derivatives of thiazole and pyridine have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced proliferation of cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of thiazole-pyridine derivatives were synthesized and tested for their ability to inhibit CDK4/6. The most potent compounds demonstrated IC50 values in the nanomolar range, highlighting the potential of these structures for developing new anticancer therapies .
Antimicrobial Properties
The thiazole and pyridine rings are known for their antimicrobial properties. Research has shown that compounds containing these moieties can exhibit activity against various bacterial strains, including resistant strains.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole-Pyridine Derivative A | E. coli | 32 µg/mL |
| Thiazole-Pyridine Derivative B | S. aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 8 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been explored, particularly regarding its interaction with various targets involved in metabolic pathways.
Enzyme Targeting:
Research indicates that derivatives of this compound can inhibit enzymes like acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive function.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
Sulfonyl vs. Sulfanyl Groups
- 4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (G786-1400) Molecular Formula: C₁₆H₁₃N₃OS₂ Key Difference: Replaces methanesulfonyl with a methylsulfanyl (S-CH₃) group. Used as a screening compound in drug discovery .
Methoxy vs. Sulfonyl Groups
- 4-Methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Molecular Formula : C₂₁H₂₁N₃O₄S₂
- Key Difference : Methoxy group at the 4-position and a pyrrolidinylsulfonylphenyl substituent on the thiazole.
- Impact : The methoxy group is electron-donating, contrasting with the electron-withdrawing sulfonyl group. This alters electronic density and may affect target binding .
Substituent Variations on the Thiazole Ring
Pyridinyl vs. Tert-Butyl Groups
- 4-[(3-Methyl-1-piperidinyl)sulfonyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]benzamide
Sulfamoylphenyl vs. Pyridinyl Groups
- 4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide Molecular Formula: C₂₀H₂₁N₃O₃S₂ Key Difference: Thiazole linked to a sulfamoylphenyl group instead of pyridinyl.
Structural and Pharmacokinetic Comparison Table
Key Observations
Electronic Effects :
- Methanesulfonyl and sulfamoyl groups enhance polarity and hydrogen-bonding capacity compared to methoxy or methylsulfanyl groups.
- Pyridinyl substituents on thiazole may engage in π-π stacking with aromatic residues in target proteins, whereas tert-butyl groups prioritize hydrophobic interactions.
Synthetic Accessibility :
- Carbodiimide-based coupling (e.g., EDCI/HOBt) is a common method for benzamide-thiazole derivatives, yielding moderate to high purity .
Pharmacological Potential: Compounds with pyridinyl-thiazole motifs (e.g., target compound and G786-1400) are prioritized in screening libraries, suggesting relevance in kinase or protease inhibition . Sulfonyl groups may improve metabolic stability by resisting oxidative degradation compared to sulfanyl groups.
Biological Activity
3-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide, also known as a thiazole-bearing compound, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzamide core and exhibits potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Benzamide Core : Provides a scaffold for biological activity.
- Methanesulfonyl Group : Enhances solubility and bioavailability.
- Thiazole and Pyridine Moieties : Contribute to the compound's interaction with biological targets.
Chemical Formula : C16H13N3O3S2
Molecular Weight : 365.42 g/mol
CAS Number : 868387-60-4
Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | <10 |
| Compound B | HT29 (colon cancer) | <5 |
| Compound C | Jurkat (T-cell leukemia) | <15 |
These findings suggest that the thiazole and pyridine components play critical roles in enhancing the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A recent investigation reported that derivatives with similar structures exhibited antibacterial activity against Gram-positive bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 31.25 |
| Streptococcus pneumoniae | 62.50 |
These results indicate the potential of this compound as an antimicrobial agent, possibly due to its ability to disrupt bacterial cell wall synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, leading to altered gene expression associated with apoptosis.
- Structural Interaction : The thiazole and pyridine rings enhance binding affinity through hydrophobic interactions and hydrogen bonding with target proteins.
Case Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical study, a series of thiazole derivatives including this compound were tested for their ability to inhibit tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, highlighting the compound's potential as a lead candidate for further development.
Case Study 2: Antimicrobial Testing Against Resistant Strains
Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results showed that it retained activity against strains resistant to common antibiotics, suggesting its utility in treating infections caused by multidrug-resistant organisms.
Q & A
Q. Table 1: Hypothetical Synthesis Optimization Based on Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Pyridine-2-carboxaldehyde, thiourea, HCl | 75–85 | |
| Amide coupling | HATU, DIPEA, DMF | 60–70 | |
| Sulfonylation | Methanesulfonyl chloride, Et₃N, DCM | 80–90 |
Advanced Question: How can researchers optimize reaction yields and purity during synthesis?
Methodological Answer:
- Yield Optimization:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Employ high-efficiency catalysts (e.g., Pd catalysts for cross-coupling steps) .
- Purity Control:
Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to verify aromatic proton environments and sulfonyl/amide linkages .
- High-Resolution Mass Spectrometry (HRMS):
- High-Performance Liquid Chromatography (HPLC):
- Uses C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Multi-Technique Cross-Validation:
- Compare 2D NMR (COSY, HSQC) to assign ambiguous signals .
- X-ray crystallography for absolute configuration confirmation in crystalline samples .
- Computational Modeling:
- DFT calculations to predict NMR shifts and match experimental data .
Basic Question: What biological assays are suitable for preliminary evaluation of this compound’s activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases) .
- Cell-Based Viability Assays:
- MTT or ATP-lite assays in cancer cell lines to screen for cytotoxicity .
Q. Table 2: Example Assay Conditions from Analogous Studies
| Assay Type | Conditions | Reference |
|---|---|---|
| Kinase Inhibition | 10 µM compound, ADP-Glo™ detection | |
| Cytotoxicity | 48-hour incubation, IC₅₀ calculation |
Advanced Question: How can mechanistic studies be designed to elucidate the compound’s mode of action?
Methodological Answer:
- Biophysical Techniques:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics to target proteins .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters of binding .
- Cellular Imaging:
- Confocal microscopy with fluorescent probes to track subcellular localization .
Data Contradiction Analysis: How to address discrepancies in reported biological activities across studies?
Methodological Answer:
- Assay Standardization:
- Control variables (e.g., cell passage number, serum concentration) to minimize variability .
- Structural Analog Comparison:
- Compare activity trends with analogs (e.g., sulfonyl vs. non-sulfonyl derivatives) to identify SAR .
Potential Applications: What non-therapeutic research applications could this compound have?
Methodological Answer:
- Chemical Biology Probes:
- Use as a photoaffinity label to map protein binding sites via click chemistry .
- Material Science:
- Investigate self-assembly properties due to aromatic stacking and hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
